2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
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Overview
Description
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a diazabicyclo[3.2.1]octane core, which is known for its significant potential in drug discovery and other scientific applications. The presence of both an aminomethyl group and a phenyl group attached to the diazabicyclo[3.2.1]octane scaffold adds to its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves the construction of the diazabicyclo[3.2.1]octane core followed by functionalization with the aminomethyl and phenyl groups. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalytic systems and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazabicyclo[3.2.1]octane core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the core structure .
Scientific Research Applications
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A structurally related compound with similar pharmacological potential.
8-azabicyclo[3.2.1]octane: Another related compound used in the synthesis of tropane alkaloids.
1,4-diazabicyclo[2.2.2]octane: A compound with a different bicyclic structure but similar nitrogen-containing core
Uniqueness
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide stands out due to its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H20N4O |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide |
InChI |
InChI=1S/C14H20N4O/c15-8-13-10-18(12-6-7-17(13)9-12)14(19)16-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,19) |
InChI Key |
VCICQAZMWKVWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1N(CC2CN)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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